molecular formula C16H16IN3O2 B6027251 N'-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B6027251
M. Wt: 409.22 g/mol
InChI Key: GAQNFFDRYZWIOQ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-15(21)13(17)8-12/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQNFFDRYZWIOQ-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-[(2-methylphenyl)amino]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde derivatives.

    Reduction: Formation of 2-[(2-methylphenyl)amino]acetohydrazide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The iodine atom may also play a role in its biological activity by facilitating interactions with iodine-sensitive enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Ethylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of the iodine atom and the hydroxyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions that are not possible with similar compounds lacking these features.

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